Cas no 1217849-53-0 ((2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid)

(2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- (R)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid
- (2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid
- D-2,4-Dinitrophe
- D-2,4-Dinitrophenylalanine
- CS-0338612
- DTXSID40654627
- 1217849-53-0
- D-2,4-Dinitrophenylalanine (H-D-Phe(2,4-diNO2)-OH)
- 2,4-Dinitro-D-phenylalanine
- AKOS016844167
- PS-12877
- (R)-2-Amino-3-(2,4-dinitrophenyl)propanoicacid
- MFCD08061613
- DB-254361
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- MDL: MFCD08061613
- インチ: InChI=1S/C9H9N3O6/c10-7(9(13)14)3-5-1-2-6(11(15)16)4-8(5)12(17)18/h1-2,4,7H,3,10H2,(H,13,14)/t7-/m1/s1
- InChIKey: LLVUHQYJZJUDAM-SSDOTTSWSA-N
- ほほえんだ: C1=CC(=CC(=C1C[C@H](C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 255.04900
- どういたいしつりょう: 255.04913502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 155Ų
じっけんとくせい
- PSA: 154.96000
- LogP: 2.20410
(2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0270-1G |
(2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid |
1217849-53-0 | 95% | 1g |
¥ 1,650.00 | 2023-04-06 | |
Chemenu | CM220391-100g |
(R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid |
1217849-53-0 | 95% | 100g |
$8820 | 2023-02-18 | |
TRC | D263775-500mg |
D-2,4-Dinitrophenylalanine |
1217849-53-0 | 500mg |
$ 605.00 | 2022-06-05 | ||
Chemenu | CM220391-5g |
(R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid |
1217849-53-0 | 95% | 5g |
$980 | 2023-02-18 | |
Chemenu | CM220391-25g |
(R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid |
1217849-53-0 | 95% | 25g |
$3920 | 2023-02-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0270-250.0mg |
(2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid |
1217849-53-0 | 95% | 250.0mg |
¥660.0000 | 2024-07-28 | |
A2B Chem LLC | AJ12890-1g |
D-2,4-Dinitrophenylalanine |
1217849-53-0 | 1g |
$724.00 | 2024-04-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0270-100.0mg |
(2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid |
1217849-53-0 | 95% | 100.0mg |
¥495.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0270-1.0g |
(2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid |
1217849-53-0 | 95% | 1.0g |
¥1650.0000 | 2024-07-28 | |
TRC | D263775-250mg |
D-2,4-Dinitrophenylalanine |
1217849-53-0 | 250mg |
$ 365.00 | 2022-06-05 |
(2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
(2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acidに関する追加情報
Research Brief on (2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid (CAS: 1217849-53-0): Recent Advances and Applications
The compound (2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid (CAS: 1217849-53-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino acid derivative, characterized by its 2,4-dinitrophenyl moiety, exhibits unique physicochemical properties that make it a promising candidate for various applications, including drug development, enzyme inhibition studies, and as a building block in peptide synthesis. Recent studies have focused on elucidating its molecular interactions, stability, and potential therapeutic uses.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of (2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid as a selective inhibitor of serine proteases, a class of enzymes implicated in numerous pathological conditions. The research demonstrated that the compound's dinitrophenyl group facilitates strong π-π stacking interactions with the active site residues of target enzymes, leading to enhanced binding affinity and specificity. These findings open new avenues for designing protease inhibitors with improved pharmacokinetic profiles.
In addition to its enzymatic applications, (2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid has been investigated for its potential in targeted drug delivery systems. A recent preprint on bioRxiv highlighted its use as a linker molecule in antibody-drug conjugates (ADCs), where its stability under physiological conditions and controlled release properties were evaluated. The study reported that the compound's nitro groups could be selectively reduced in hypoxic tumor environments, enabling site-specific drug release and minimizing off-target effects.
From a synthetic chemistry perspective, advances in the asymmetric synthesis of (2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid have been achieved through biocatalytic methods. A 2024 paper in ACS Catalysis described an engineered transaminase capable of producing the compound with >99% enantiomeric excess, addressing previous challenges in obtaining optically pure samples. This development is particularly significant for scaling up production while maintaining high stereochemical fidelity.
Ongoing research is also exploring the compound's potential in neurodegenerative disease models. Preliminary data presented at the 2024 International Conference on Alzheimer's Disease suggested that derivatives of (2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid might modulate amyloid-beta aggregation pathways. While these findings are still in early stages, they represent an exciting direction for future therapeutic development.
In conclusion, (2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid (CAS: 1217849-53-0) continues to emerge as a versatile scaffold in chemical biology research. Its unique structural features and demonstrated biological activities position it as a valuable tool for both fundamental studies and applied pharmaceutical development. Future research directions likely include further optimization of its physicochemical properties, expansion of its therapeutic applications, and development of more efficient synthetic routes.
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